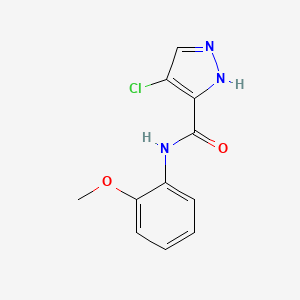![molecular formula C21H18INO3 B4341021 {5-[(4-IODOPHENOXY)METHYL]-2-FURYL}(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE](/img/structure/B4341021.png)
{5-[(4-IODOPHENOXY)METHYL]-2-FURYL}(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE
Overview
Description
{5-[(4-IODOPHENOXY)METHYL]-2-FURYL}(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE is a complex organic compound with the molecular formula C20H16INO3 This compound is characterized by the presence of an indoline core, a furoyl group, and an iodophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {5-[(4-IODOPHENOXY)METHYL]-2-FURYL}(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE typically involves multi-step organic reactions. One common approach is the reaction of 4-iodophenol with a suitable furoyl chloride derivative under basic conditions to form the intermediate 4-iodophenoxy-furoyl compound. This intermediate is then reacted with 2-methylindoline in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade solvents and reagents to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions: {5-[(4-IODOPHENOXY)METHYL]-2-FURYL}(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
{5-[(4-IODOPHENOXY)METHYL]-2-FURYL}(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of {5-[(4-IODOPHENOXY)METHYL]-2-FURYL}(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE involves its interaction with specific molecular targets. The iodophenoxy moiety may facilitate binding to certain enzymes or receptors, leading to modulation of biological pathways. The furoyl group can enhance the compound’s stability and bioavailability, while the indoline core may contribute to its overall biological activity .
Comparison with Similar Compounds
- 1-{5-[(4-iodophenoxy)methyl]-2-furoyl}indoline
- 1-{5-[(4-iodophenoxy)methyl]-2-furoyl}-2-methylpiperidine
- 1-{5-[(4-iodophenoxy)methyl]-2-furoyl}-2-methylbenzene
Uniqueness: {5-[(4-IODOPHENOXY)METHYL]-2-FURYL}(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE stands out due to its unique combination of structural features, which confer specific chemical reactivity and biological activity. The presence of the indoline core, in particular, differentiates it from other similar compounds and may contribute to its distinct pharmacological profile .
Properties
IUPAC Name |
[5-[(4-iodophenoxy)methyl]furan-2-yl]-(2-methyl-2,3-dihydroindol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18INO3/c1-14-12-15-4-2-3-5-19(15)23(14)21(24)20-11-10-18(26-20)13-25-17-8-6-16(22)7-9-17/h2-11,14H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPGWVJLBREFBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC=C(O3)COC4=CC=C(C=C4)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{2-[(E)-1-(2-METHYLPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-NITROPHENYL)-2-OXOACETAMIDE](/img/structure/B4340947.png)
![3-[(3-chlorophenoxy)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4340966.png)
![N-(5-chloropyridin-2-yl)-4-[(4-ethoxyphenoxy)methyl]benzamide](/img/structure/B4340967.png)
![2-(diethylamino)ethyl 2-[(1-adamantylcarbonyl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B4340968.png)
![3-[(4-bromophenoxy)methyl]-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B4340969.png)

![3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-cyclooctylbenzamide](/img/structure/B4340991.png)
![{5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}(1H-PYRAZOL-1-YL)METHANONE](/img/structure/B4340993.png)
![dimethyl 5-({4-[(2-bromophenoxy)methyl]benzoyl}amino)isophthalate](/img/structure/B4340997.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B4341000.png)
![2-[(1,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4341001.png)
![{5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE](/img/structure/B4341005.png)

